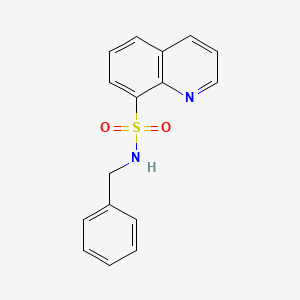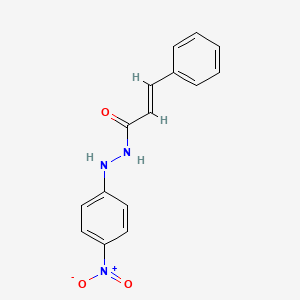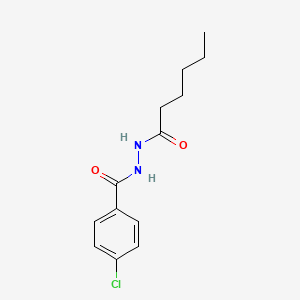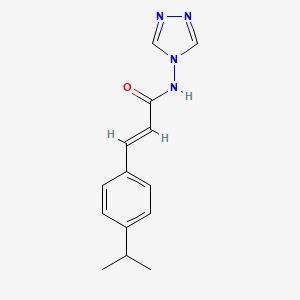
2-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)acetohydrazide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N’-(4-nitrophenyl)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a dichlorophenoxy group and a nitrophenyl group attached to an acetohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N’-(4-nitrophenyl)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl group in 2-(2,4-dichlorophenoxy)-N’-(4-nitrophenyl)acetohydrazide can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the nitrophenyl group.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds where the chlorine atoms are replaced by nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2,4-dichlorophenoxy)-N’-(4-nitrophenyl)acetohydrazide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry. Its derivatives are studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 2-(2,4-dichlorophenoxy)-N’-(4-nitrophenyl)acetohydrazide is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. The nitrophenyl group plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-dichlorophenoxy)acetic acid: This compound shares the dichlorophenoxy group but lacks the hydrazide and nitrophenyl groups.
4-nitrophenylhydrazine: This compound contains the nitrophenyl group but lacks the dichlorophenoxy group and the acetohydrazide backbone.
2-(2,4-dichlorophenoxy)-N’-(4-aminophenyl)acetohydrazide: This compound is similar but has an amino group instead of a nitro group.
Uniqueness: 2-(2,4-dichlorophenoxy)-N’-(4-nitrophenyl)acetohydrazide is unique due to the presence of both the dichlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(4-nitrophenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O4/c15-9-1-6-13(12(16)7-9)23-8-14(20)18-17-10-2-4-11(5-3-10)19(21)22/h1-7,17H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZKFRWZNFFNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3842522.png)

![4-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3842531.png)

![N'-[(4-methoxyphenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B3842539.png)

![N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842552.png)

![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3842561.png)

![2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842577.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B3842580.png)
![3-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842591.png)
